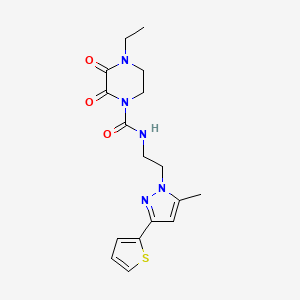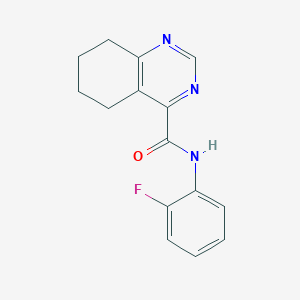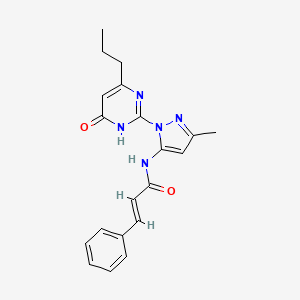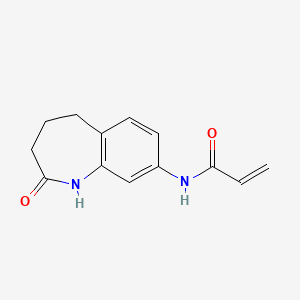![molecular formula C19H18N6O5S B2912593 2-cyclopropaneamido-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,3-oxazole-4-carboxamide CAS No. 1396886-14-8](/img/structure/B2912593.png)
2-cyclopropaneamido-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,3-oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclopropaneamido-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,3-oxazole-4-carboxamide is a complex organic compound that features a variety of functional groups, including an oxazole ring, a sulfonamide group, and a cyclopropane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropaneamido-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,3-oxazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the sulfonamide group and the cyclopropane moiety. Common reagents used in these reactions include cyclopropanecarboxylic acid, 4-methylpyrimidine, and various coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropane moiety or the oxazole ring.
Reduction: Reduction reactions could target the sulfonamide group or the oxazole ring.
Substitution: Substitution reactions may occur at the aromatic ring or the oxazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the cyclopropane moiety could lead to the formation of a carboxylic acid derivative.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential as a drug candidate. Its various functional groups could interact with biological targets, making it a promising lead compound in medicinal chemistry.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its structure suggests that it may have activity against certain diseases, although further research would be needed to confirm this.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it a versatile compound for various industrial applications.
作用機序
The mechanism of action of 2-cyclopropaneamido-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,3-oxazole-4-carboxamide would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins. The compound’s various functional groups could interact with these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding.
類似化合物との比較
Similar Compounds
- 2-cyclopropaneamido-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,3-oxazole-4-carboxamide
- 2-(cyclopropanecarboxamido)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)oxazole-5-carboxamide
- 2-(cyclopropanecarboxamido)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)thiazole-4-carboxamide
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and its potential applications. Its structure allows for a variety of chemical reactions and interactions, making it a versatile compound for research and industrial use.
特性
IUPAC Name |
2-(cyclopropanecarbonylamino)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O5S/c1-11-8-9-20-18(21-11)25-31(28,29)14-6-4-13(5-7-14)22-17(27)15-10-30-19(23-15)24-16(26)12-2-3-12/h4-10,12H,2-3H2,1H3,(H,22,27)(H,20,21,25)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXFNFNRLWUDQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=COC(=N3)NC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2-nitrobenzenecarboxamide](/img/structure/B2912510.png)
![N-[2-Fluoro-5-[[2-(oxan-2-yl)acetyl]amino]phenyl]prop-2-enamide](/img/structure/B2912514.png)


![(E)-3-(furan-2-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2912522.png)
![1-(4-methoxyphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2912523.png)
![(E)-2-(benzo[d]thiazol-2-yl)-4-((thiophen-2-ylmethylene)amino)phenol](/img/structure/B2912524.png)






![2-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-5-methoxybenzamide](/img/structure/B2912533.png)
